molecular formula C12H15BrClN B6158151 5-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride CAS No. 2551116-78-8

5-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride

Cat. No. B6158151
CAS RN: 2551116-78-8
M. Wt: 288.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride is a chemical compound with the CAS Number: 2551116-78-8 . It has a molecular weight of 288.61 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14BrN.ClH/c13-10-1-2-11-9(7-10)3-4-12(11)5-6-14-8-12;/h1-2,7,14H,3-6,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 288.61 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride involves the reaction of 1-bromo-2-nitrobenzene with 1,3-cyclohexanedione to form 5-bromo-2-nitroindene. This intermediate is then reacted with pyrrolidine to form the desired product.", "Starting Materials": [ "1-bromo-2-nitrobenzene", "1,3-cyclohexanedione", "pyrrolidine" ], "Reaction": [ "Step 1: 1-bromo-2-nitrobenzene is reacted with 1,3-cyclohexanedione in the presence of a base such as potassium carbonate to form 5-bromo-2-nitroindene.", "Step 2: The 5-bromo-2-nitroindene intermediate is then reacted with pyrrolidine in the presence of a reducing agent such as sodium borohydride to form 5-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine].", "Step 3: The final product is then treated with hydrochloric acid to form the hydrochloride salt of 5-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]." ] }

CAS RN

2551116-78-8

Molecular Formula

C12H15BrClN

Molecular Weight

288.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.